PqsR/LasR-IN-2
Overview
Description
PqsR/LasR-IN-2 is a potent inhibitor of the PqsR and LasR systems in Pseudomonas aeruginosa. This compound is significant in the field of microbiology and medicinal chemistry due to its ability to inhibit quorum sensing, a mechanism that bacteria use to regulate gene expression and coordinate behavior such as biofilm formation and virulence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PqsR/LasR-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
PqsR/LasR-IN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups such as halides and amines. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups, while oxidation reactions could produce oxidized forms of the compound .
Scientific Research Applications
PqsR/LasR-IN-2 has a wide range of applications in scientific research:
Mechanism of Action
PqsR/LasR-IN-2 exerts its effects by binding to the PqsR and LasR receptors in Pseudomonas aeruginosa. These receptors are part of the quorum sensing system that regulates the expression of virulence factors and biofilm formation. By inhibiting these receptors, this compound disrupts the communication between bacterial cells, thereby reducing their ability to form biofilms and produce virulence factors .
Comparison with Similar Compounds
Similar Compounds
PqsR-IN-1: Another inhibitor of the PqsR system, but with different potency and specificity.
LasR-IN-1: Specifically targets the LasR system, with varying degrees of effectiveness compared to PqsR/LasR-IN-2.
Uniqueness
This compound is unique due to its dual inhibition of both PqsR and LasR systems, making it a more versatile tool in studying and combating bacterial infections. Its ability to inhibit both systems simultaneously provides a broader spectrum of action against bacterial quorum sensing .
Properties
IUPAC Name |
(E)-1-[2-[2-(4-butan-2-ylphenoxy)ethoxy]-5-chlorophenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-3-16(2)17-4-7-20(8-5-17)27-10-11-28-21-9-6-19(22)12-18(21)13-25-26-14-23-24-15-26/h4-9,12-16H,3,10-11H2,1-2H3/b25-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQFXDYTUCWLFI-DHRITJCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=NN3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)/C=N/N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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